The Definitive Guide to 6-Chlorocinnolin-4(1H)-one: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies
The Definitive Guide to 6-Chlorocinnolin-4(1H)-one: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies
Executive Summary
As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that serve as the backbone for complex molecular architectures. 6-Chlorocinnolin-4(1H)-one (CAS: 18514-88-0) is a premier example of such a scaffold[1]. Valued for its nitrogen-rich fused bicyclic system (a benzene ring fused to a pyridazine ring), this compound is a critical synthetic intermediate in the development of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and anti-infective agents, as well as in advanced agrochemical research[1]. This whitepaper provides an authoritative, in-depth analysis of its structural properties, physicochemical data, and field-proven synthetic protocols.
Chemical Identity & Structural Dynamics
The nomenclature of this compound often interchangeably refers to it as 6-chlorocinnolin-4(1H)-one or 6-chloro-4-hydroxycinnoline[1],[2]. However, understanding its structural reality requires an appreciation of lactam-lactim tautomerism.
In the solid state and in polar protic solvents, the compound exists predominantly in the 4(1H)-one (lactam) form . This preference is thermodynamically driven by the stability of the amide-like resonance structure and the formation of a robust intermolecular hydrogen-bonding network (N-H ··· O=C). The 4-ol (lactim) form acts primarily as a transient, reactive intermediate during electrophilic or nucleophilic transformations.
Figure 1: Tautomeric equilibrium favoring the 4(1H)-one form in polar conditions.
Physicochemical Properties
For drug development professionals, the physicochemical profile of a building block dictates its utility in fragment-based lead discovery. 6-Chlorocinnolin-4(1H)-one adheres excellently to the "Rule of Three" for fragment optimization.
| Property | Value | Causality / Scientific Significance |
| Molecular Formula | C₈H₅ClN₂O[3] | Provides a low-molecular-weight starting point for functionalization. |
| Molecular Weight | 180.59 g/mol [3] | Highly efficient for fragment-based drug design. |
| Monoisotopic Mass | 180.00904 Da[4] | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Melting Point | 296–297 °C | The exceptionally high melting point is a direct consequence of the strong crystal lattice packing driven by intermolecular N-H···O=C hydrogen bonds. |
| Topological Polar Surface Area (TPSA) | 41.5 Ų[3] | Optimal for passive membrane permeability, making it an excellent core for orally bioavailable drugs. |
| Predicted XLogP | 1.4[4] | Represents a balanced lipophilicity, ideal for aqueous solubility while maintaining lipid partitioning. |
| H-Bond Donors / Acceptors | 1 / 3[3] | Provides specific vector points for target protein binding (e.g., hinge-binding in kinases). |
Synthetic Methodologies: The Borsche Synthesis
The most reliable and historically authoritative method for constructing the cinnolin-4-one core is the Borsche Synthesis [5]. This classical approach utilizes the diazotization of an o-aminoacetophenone derivative followed by an intramolecular cyclization.
Step-by-Step Experimental Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system, explaining the mechanistic causality behind each step.
Reagents: 2-Amino-5-chloroacetophenone, Concentrated HCl, Sodium Nitrite (NaNO₂), Distilled Water.
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Substrate Solubilization & Acidification: Suspend 2-amino-5-chloroacetophenone in a mixture of water and concentrated HCl. Causality: The strong acid protonates the amine, solubilizing the precursor. More importantly, it provides the highly acidic medium required to generate the reactive nitrosonium ion (NO⁺) from sodium nitrite.
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Controlled Diazotization: Cool the acidic suspension to 0–5 °C using an ice-salt bath. Add a pre-chilled aqueous solution of NaNO₂ dropwise. Causality: Strict temperature control is paramount. If the temperature exceeds 5 °C, the transient diazonium salt will rapidly degrade into a phenol via an Sₙ1 mechanism, drastically reducing the yield.
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In-Process Validation: Monitor the reaction using starch-iodide paper. Self-Validation: A persistent blue-black color indicates a slight excess of nitrous acid, confirming that all the starting amine has been successfully converted to the diazonium intermediate.
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Thermal Cyclization: Remove the reaction from the ice bath and gently warm the mixture to 60 °C for 2 to 4 hours. Causality: Thermal energy overcomes the activation barrier for the enolization of the adjacent acetyl group. The enol then undergoes an intramolecular electrophilic attack onto the terminal diazonium nitrogen, closing the 6-membered pyridazine ring and forming the cinnoline core.
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Isolation & Purification: Cool the mixture to room temperature and carefully adjust the pH to ~7 using sodium acetate or dilute NaOH. Filter the resulting precipitate and recrystallize from ethanol. Causality: Neutralization breaks any hydrochloride salts formed with the basic nitrogens, driving the complete precipitation of the neutral 6-chlorocinnolin-4(1H)-one product.
Figure 2: Step-by-step workflow and mechanistic causality of the Borsche synthesis.
Downstream Reactivity & API Development
A major utility of 6-chlorocinnolin-4(1H)-one in medicinal chemistry is its role as a precursor for 4,6-dichlorocinnoline [2].
Treatment of the 4(1H)-one with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) facilitates the conversion of the C4-ketone into a highly electrophilic C4-chloride[2]. This transformation is pivotal because the C4 position of the cinnoline ring is highly activated towards Nucleophilic Aromatic Substitution (SₙAr). Consequently, researchers can selectively displace the C4-chloride with various amines, anilines, or alkoxides to generate diverse API scaffolds. Meanwhile, the C6-chloride remains relatively inert to SₙAr but is perfectly primed for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to extend the molecular architecture[1].
Figure 3: Synthetic logic for utilizing 6-chlorocinnolin-4(1H)-one in API development.
Analytical Characterization & Quality Control
To ensure the trustworthiness of the synthesized batch, rigorous quality control is mandatory before downstream application[1].
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HPLC: Used to confirm chemical purity (>99.9% for pharmacy grade)[1]. The UV detector is typically set to 254 nm, taking advantage of the extended conjugated system of the cinnoline core.
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FT-IR Spectroscopy: The presence of a strong, sharp absorption band around 1620–1640 cm⁻¹ is diagnostic for the C=O stretch of the 1H-one tautomer. The absence of a broad, free O-H stretch above 3300 cm⁻¹ further invalidates the 4-ol form in the solid state.
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NMR Spectroscopy: In DMSO-d₆, the ¹H NMR spectrum will display a characteristic downfield broad singlet (δ 13.0–14.0 ppm) corresponding to the N-H proton, confirming the tautomeric preference. The aromatic region will show the isolated H-5 proton (split by meta-coupling with H-7) and the adjacent H-7/H-8 protons.
Sources
- 1. 6-Chlorocinnolin-4(1H)-One | 18514-88-0 | ChemicalCell [chemicalcell.com]
- 2. A new cinnoline synthesis. Part V. 4-Substituted amino-cinnolines as potential antiprotozoal agents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [guidechem.com]
- 4. PubChemLite - 6-chlorocinnolin-4-ol (C8H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 5. application.wiley-vch.de [application.wiley-vch.de]
